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Technical Support Center: Tenalisib Food Effect
Studies
Disclaimer: This document is intended for informational purposes for researchers, scientists,

and drug development professionals. The information provided is based on publicly available

data.

Impact of Food on Tenalisib Absorption
Notice: To date, no data from animal studies on the effect of food on Tenalisib (also known as

RP6530) absorption has been publicly released. The following information is derived from a

Phase I/Ib clinical study in human subjects. This data is provided as the most relevant

information currently available for researchers investigating the pharmacokinetic properties of

Tenalisib.

A clinical study investigating the impact of food on Tenalisib absorption revealed differing

effects between healthy volunteers and patients with T-cell lymphoma. In healthy volunteers,

the presence of a high-fat meal was found to increase the overall exposure (AUC) to Tenalisib,

though it did not have a significant effect on the maximum plasma concentration (Cmax).[1]

Conversely, in patients with relapsed/refractory T-cell lymphoma receiving an 800 mg twice-

daily dose, there was no clinically meaningful difference (less than a 20% change) in Cmax and

AUC between the fed and fasted states.[1] This suggests that food does not have a significant

impact on Tenalisib absorption in this patient population.[1]
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Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic findings from the human food effect

studies on Tenalisib.

Table 1: Effect of a High-Fat Meal on Tenalisib Pharmacokinetics in Healthy Volunteers

Parameter Fed State Fasted State Observation

Cmax No Significant Effect Baseline

The maximum plasma

concentration was not

significantly altered by

food.[1]

AUC Increased Baseline

The total drug

exposure was

observed to increase

with food.[1]

Table 2: Effect of Food on Tenalisib (800 mg BID) Pharmacokinetics in T-Cell Lymphoma

Patients

Parameter Fed vs. Fasted Change Observation

Cmax <20%

No meaningful change in the

maximum plasma

concentration was observed.

[1]

AUC <20%

No meaningful change in the

total drug exposure was

observed.[1]

Experimental Protocols
The following are the methodologies employed in the clinical food effect study for the patient

cohort.
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Fasted State Protocol:

Patients were required to fast for a period of 2 hours before the administration of Tenalisib.

[1]

Following drug administration, patients continued to fast for an additional 1 hour.[1]

Fed State Protocol:

Patients were administered Tenalisib 30 minutes after the consumption of a meal (breakfast

and dinner).[1]
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Caption: Workflow of a typical crossover food effect study.
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Troubleshooting Guides and FAQs
Q1: We are planning a preclinical food effect study for a novel compound. What animal model

is most appropriate?

A1: The choice of animal model depends on several factors, including the compound's

metabolic profile and the gastrointestinal physiology of the species. Canines, particularly

beagle dogs, are frequently used for food effect studies because their gastrointestinal tract is

physiologically more similar to humans than that of rodents. However, the choice should be

justified based on in vitro data and the scientific literature for compounds in a similar class.

Q2: In our rodent study, we observed a significant food effect, but the human data for Tenalisib
shows a discrepancy between healthy volunteers and patients. How should we interpret our

preclinical results?

A2: This is an excellent observation and highlights a critical aspect of drug development.

Discrepancies between preclinical models and human subjects, and even between healthy

volunteers and patient populations, can arise due to differences in metabolism, disease state,

and concomitant medications. Your preclinical findings are valuable for initial risk assessment

and formulation development. The Tenalisib data suggests that it is important to consider the

target patient population's characteristics in later-stage clinical trials, as the food effect may

differ.

Q3: What constitutes a "standard" high-fat meal in preclinical studies, and how can we

standardize it?

A3: While there isn't a single universal standard, a common practice is to use a meal in which a

significant portion of the caloric content (e.g., 50%) is derived from fat. For consistency, it is

crucial to document the exact composition, weight, and caloric content of the meal provided to

the animals. Commercially available high-fat diets for laboratory animals can help ensure

standardization across studies.

Q4: We are observing high variability in our food effect study. What are the potential causes

and how can we mitigate this?

A4: High variability is a common challenge. Potential causes include:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b612265?utm_src=pdf-body
https://www.benchchem.com/product/b612265?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incomplete fasting: Ensure strict adherence to fasting protocols.

Differences in food consumption: Monitor that each animal consumes the entire meal within

the specified timeframe.

Gastrointestinal motility differences: The composition of the meal can influence gastric

emptying and transit time.

Coprophagy (in rodents): Housing animals in a way that prevents coprophagy can reduce

variability.

Stress: Acclimatize animals to the procedures to minimize stress-induced physiological

changes.

Using a crossover study design, where each animal serves as its own control, is a highly

effective way to reduce inter-animal variability.

Q5: The human data for Tenalisib mentions that dose-limiting toxicities were observed in the

fed cohort at the 800 mg dose, but not the fasted cohort, even though the exposure was

similar. What could explain this?

A5: This is a complex observation. While the overall exposure (AUC) and peak concentration

(Cmax) were not significantly different, food can alter the rate of absorption and the shape of

the concentration-time curve in subtle ways. It is also possible that components of the meal

interacted with the drug at the site of absorption or that the physiological changes induced by

food (e.g., changes in splanchnic blood flow, gut pH) influenced the local concentration of the

drug or its metabolites, potentially leading to increased local toxicity. This underscores the

importance of assessing safety and tolerability in both fed and fasted states.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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